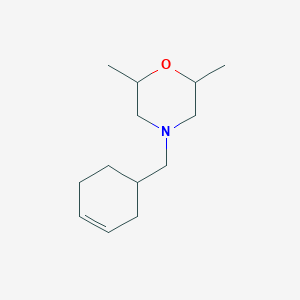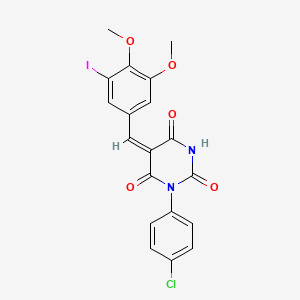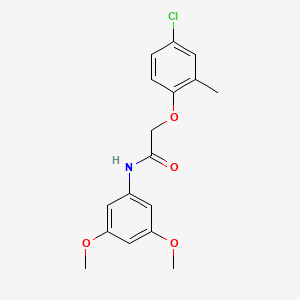![molecular formula C18H15ClN2O2S B6047378 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone, commonly known as CPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidinone derivative has shown promising results in various fields such as cancer research, neurology, and pharmacology.
作用機序
The mechanism of action of CPTP is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CPTP has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and protein kinase B (AKT).
Biochemical and Physiological Effects
CPTP has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. CPTP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, CPTP has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using CPTP in lab experiments is its specificity towards protein kinases. This allows researchers to study the role of specific protein kinases in various cellular processes. Additionally, CPTP has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using CPTP is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for further research on CPTP. One area of research is the development of more potent and selective analogs of CPTP. Another area of research is the study of the role of CPTP in other cellular processes such as autophagy and DNA repair. Additionally, further research is needed to determine the potential clinical applications of CPTP in the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of CPTP involves the reaction of 4-chlorophenol with ethyl bromide in the presence of potassium carbonate to form 2-(4-chlorophenoxy)ethyl bromide. This intermediate is then reacted with potassium thioacetate to form 2-{[2-(4-chlorophenoxy)ethyl]thio}phenol. Finally, the reaction of 2-{[2-(4-chlorophenoxy)ethyl]thio}phenol with phenyl isocyanate yields CPTP.
科学的研究の応用
CPTP has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPTP has also been studied for its potential neuroprotective effects. It has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPTP has been studied for its potential use as a pharmacological tool to study the role of protein kinases in various cellular processes.
特性
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-6-8-15(9-7-14)23-10-11-24-18-20-16(12-17(22)21-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXRXVCLEQIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B6047322.png)
![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)
![ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)

![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)

![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![N~1~-2-biphenylyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)